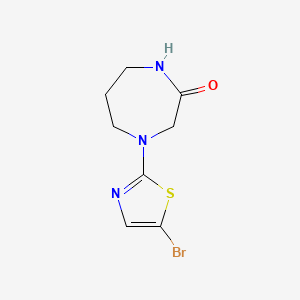
4-(5-Bromo-1,3-thiazol-2-yl)-1,4-diazepan-2-one
Cat. No. B8501821
M. Wt: 276.16 g/mol
InChI Key: JLQPKHQZVKIVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08735417B2
Procedure details


4-(5-Bromo-1,3-thiazol-2-yl)-1,4-diazepan-2-one (Step 5 of Intermediate XX, 1.96 g, 7.10 mmol), (3-amino-5-nitrophenyl)boronic acid (1.291 g, 7.10 mmol), tetrakis-(triphenylphosphine)palladium(0) (0.410 g, 0.355 mmol), 1,2-dimethoxyethane (42 mL) and 2M aqueous sodium carbonate (10.65 mL, 21.29 mmol) were successively introduced in a high pressure reaction vessel. The headspace was flushed with nitrogen, the vessel capped and the mixture was stirred at 100° C. for 18 h. The reaction was then cooled to room temperature and 25% aqueous ammonium acetate was added. The aqueous layer was extracted with ethyl acetate (3×). The combined organics were washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. Purification via CombiFlash (ethanol/ethyl acetate) afforded 590 mg (1.77 mmol, 25% yield) of 4-[5-(3-amino-5-nitrophenyl)-1,3-thiazol-2-yl]-1,4-diazepan-2-one as a yellow solid. MS APCI: [M+H]+ m/z 334.1.
Quantity
1.96 g
Type
reactant
Reaction Step One



[Compound]
Name
tetrakis-(triphenylphosphine)palladium(0)
Quantity
0.41 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[S:6][C:5]([N:7]2[CH2:13][CH2:12][CH2:11][NH:10][C:9](=[O:14])[CH2:8]2)=[N:4][CH:3]=1.[NH2:15][C:16]1[CH:17]=[C:18](B(O)O)[CH:19]=[C:20]([N+:22]([O-:24])=[O:23])[CH:21]=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC>[NH2:15][C:16]1[CH:17]=[C:18]([C:2]2[S:6][C:5]([N:7]3[CH2:13][CH2:12][CH2:11][NH:10][C:9](=[O:14])[CH2:8]3)=[N:4][CH:3]=2)[CH:19]=[C:20]([N+:22]([O-:24])=[O:23])[CH:21]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.96 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CN=C(S1)N1CC(NCCC1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CN=C(S1)N1CC(NCCC1)=O
|
|
Name
|
|
|
Quantity
|
1.291 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=C(C1)[N+](=O)[O-])B(O)O
|
[Compound]
|
Name
|
tetrakis-(triphenylphosphine)palladium(0)
|
|
Quantity
|
0.41 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10.65 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
42 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 100° C. for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The headspace was flushed with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the vessel capped
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was then cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
25% aqueous ammonium acetate was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ethyl acetate (3×)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification via CombiFlash (ethanol/ethyl acetate)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C=C(C1)[N+](=O)[O-])C1=CN=C(S1)N1CC(NCCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.77 mmol | |
| AMOUNT: MASS | 590 mg | |
| YIELD: PERCENTYIELD | 25% | |
| YIELD: CALCULATEDPERCENTYIELD | 24.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
